Bis-ANS dipotassium

Amyloid-β Detection Neurodegenerative Disease Fluorescence Spectroscopy

Bis-ANS dipotassium is a bivalent naphthalene sulfonate fluorescent probe. It exhibits submicromolar affinity for Aβ fibers (Kd ~80 nM), enabling high-sensitivity amyloid aggregation detection. It functions as a biphasic modulator of protein LLPS, promoting phase separation at low concentrations while suppressing it at high concentrations. This unique dual activity is not observed with monomeric probes like ANS, ensuring reproducibility in advanced biophysical assays.

Molecular Formula C32H22K2N2O6S2
Molecular Weight 672.9 g/mol
CAS No. 65664-81-5
Cat. No. B1662657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-ANS dipotassium
CAS65664-81-5
Synonyms1,1'-bis(4-anilino-5-naphthalenesulfonic acid)
4,4'-BANS
4,4'-bis(1-anilino-8-naphthalenesulfonate)
4,4'-bis(8-phenylamino)naphthalene-1-sulfonate
4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid
5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate)
5,5-bis(ANS)
bis(1,8-anilinonaphthalenesulfonate)
bis-ANS
Molecular FormulaC32H22K2N2O6S2
Molecular Weight672.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
InChIKeyVWLWTJHKQHRTNC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid Dipotassium Salt (CAS 65664-81-5): Technical Specifications and Core Identity for Procurement


4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt (CAS 65664-81-5), commonly known as Bis-ANS, is a synthetic, bivalent naphthalene sulfonate fluorescent probe with a molecular weight of 672.85 g/mol and a molecular formula of C₃₂H₂₂K₂N₂O₆S₂ . It is primarily supplied as a dipotassium salt . The compound is characterized by its high purity, typically ≥95% to ≥97% as determined by HPLC . Its defining spectroscopic properties include an excitation maximum around 390 nm and an emission maximum at approximately 523 nm when free in aqueous solution .

Why Substituting 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid Dipotassium Salt with Generic ANS or Other Probes is Not Viable


Substituting Bis-ANS with its monomeric analog, 1-anilinonaphthalene-8-sulfonic acid (ANS), or other non-bivalent probes introduces significant risks to experimental reproducibility and quantitative accuracy. While both ANS and Bis-ANS are environment-sensitive fluorophores, their interaction mechanisms with proteins differ fundamentally [1]. Bis-ANS, possessing two naphthalene rings, exhibits distinct conformational dynamics and binding modes that lead to a different fluorescence polarization response compared to ANS [1]. Critically, salt and temperature dependence studies confirm that Bis-ANS/protein interaction is predominantly governed by hydrophobic interactions with aromatic rings, with little contribution from ionic forces [1]. This distinct binding chemistry means that data generated with ANS cannot be directly extrapolated to Bis-ANS without extensive validation, and vice-versa. Furthermore, in specific applications like detecting Aβ fibers, Bis-ANS demonstrates a submicromolar binding affinity (Kd ~80 nM) that is not matched by other common probes like Thioflavin T (ThT) [2]. Using a non-equivalent probe would thus lead to false negatives or inaccurate quantification.

Quantitative Differentiation of 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid Dipotassium Salt: A Technical Evidence Review for Selection


Superior Sensitivity for Aβ Fiber Detection: Submicromolar Kd vs. Thioflavin T

Bis-ANS exhibits a high binding affinity for Aβ fibers, quantified by a dissociation constant (Kd) of ~80 nM [1]. This is markedly more sensitive than the widely used probe Thioflavin T (ThT) [1]. The study demonstrates that Bis-ANS is 'markedly more sensitive to fiber detection than ThT' [1].

Amyloid-β Detection Neurodegenerative Disease Fluorescence Spectroscopy

Enhanced Binding Affinity and Fluorescence Enhancement for Thrombin Compared to Monomeric ANS

Bis-ANS demonstrates a higher affinity and superior fluorescence enhancement upon binding to human thrombin compared to the monomeric probe ANS. For alpha-thrombin, the Kd for Bis-ANS is 14.8 ± 2.2 µM, while for ANS it is 24 ± 4 µM [1]. For gamma-thrombin, the Kd for Bis-ANS is 5.8 ± 1.0 µM, also exceeding the affinity of ANS [1]. The fluorescence enhancement upon binding is also dramatically greater: a 70-fold increase for Bis-ANS with alpha-thrombin vs. only a 26% higher emission for ANS with gamma-thrombin compared to alpha [1].

Coagulation Cascade Enzyme Assay Affinity Probe

Red-Shifted Excitation Maximum in Protein Complexes Relative to ANS

A fundamental spectroscopic difference is observed when Bis-ANS and ANS are complexed with proteins. The excitation maximum of Bis-ANS is consistently more red-shifted than that of the corresponding ANS-protein complex across all systems studied [1]. This spectral shift is a direct consequence of the bivalent structure of Bis-ANS.

Protein Conformation Molecular Dynamics Fluorescence Polarization

Biphasic Modulation of Protein Liquid-Liquid Phase Separation (LLPS)

Bis-ANS acts as a potent biphasic modulator of protein liquid-liquid phase separation (LLPS) [1]. It promotes LLPS at low concentrations but suppresses it at high concentrations [1]. This biphasic behavior is a specific functional outcome of the compound's bivalent nature and its capacity for multivalent interactions, distinguishing it from simple monovalent probes.

Phase Separation Protein Aggregation Small Molecule Modulators

Stoichiometric Binding and Partial Noncompetitive Inhibition of Thrombin

Bis-ANS binds to both α- and γ-thrombin in a 1:1 complex and acts as a partial noncompetitive inhibitor of amidase activity [1]. This specific stoichiometry and mechanism of action, revealed by kinetic studies with chromogenic substrates S-2238 and S-2160, differentiates it from ANS, which complexes with equal but lower affinity to both thrombins and does not share the same inhibitory profile [1].

Enzyme Kinetics Inhibitor Screening Thrombin Assay

Optimal Use Cases for 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid Dipotassium Salt Based on Quantified Performance Advantages


High-Sensitivity Detection and Quantification of Amyloid-β (Aβ) Fibers

Given its submicromolar Kd (~80 nM) for Aβ fibers [1], Bis-ANS is the optimal choice for assays requiring high-sensitivity detection of amyloid aggregation. It outperforms Thioflavin T in sensitivity, making it particularly valuable for monitoring early-stage fibril formation and for screening anti-amyloid compounds where signal strength is critical [1].

Investigating Protein Liquid-Liquid Phase Separation (LLPS) Dynamics

Bis-ANS is uniquely suited for studies of protein LLPS due to its biphasic modulatory activity [2]. It can both promote and suppress phase separation in a concentration-dependent manner, providing an active tool to dissect the mechanisms of LLPS and to screen for other modulators [2]. This functional attribute is not observed with simple monomeric probes like ANS.

Quantitative Determination of Polysorbate-80 in Therapeutic Antibody Formulations

A validated fluorescence-based method leverages the specific fluorescence enhancement of Bis-ANS in the presence of polysorbate-80 for rapid and sensitive quantification in monoclonal antibody products [3]. This method offers a practical, high-throughput alternative to traditional chromatographic techniques for quality control and formulation development [3].

Probing Thrombin Active Site and Exosite Interactions

For studies of the coagulation cascade, Bis-ANS provides a dual advantage: it acts as a sensitive fluorescent reporter of binding to both α- and γ-thrombin with defined stoichiometry (1:1) and affinity (Kd ~5-15 µM), while also functioning as a partial noncompetitive inhibitor [4]. This allows it to be used both as a probe for conformational changes and as a tool to modulate enzyme activity.

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